1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide
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Overview
Description
1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated aromatic ring, a methoxy group, a cyanocyclopropyl moiety, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol and a strong base.
Cyclopropanation: The cyanocyclopropyl group is synthesized through a cyclopropanation reaction, which can involve the use of diazo compounds and transition metal catalysts.
Sulfonamide Formation: The final step involves the formation of the methanesulfonamide group, typically through the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the cyanocyclopropyl group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated products or amines.
Substitution: Formation of azides, thiols, or other substituted products.
Scientific Research Applications
1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and methanesulfonamide group are key functional groups that enable binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide
- 1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)benzamide
- 1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)ethanesulfonamide
Uniqueness
1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-18-10-2-3-11(13)9(6-10)7-19(16,17)15-12(8-14)4-5-12/h2-3,6,15H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQYLSCCRLYWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CS(=O)(=O)NC2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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